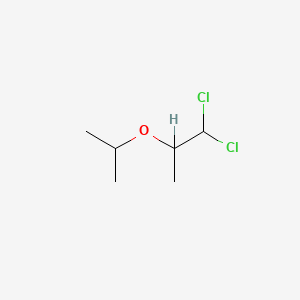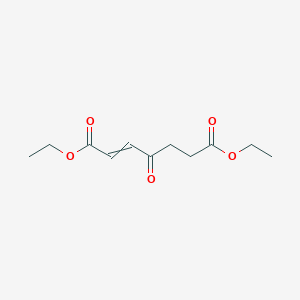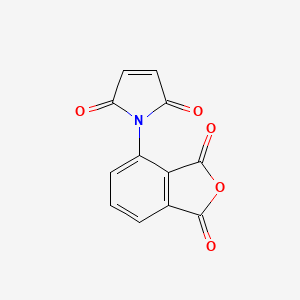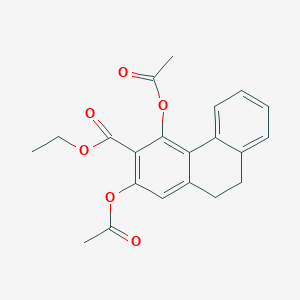
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate is a chemical compound belonging to the class of phenanthrene derivatives Phenanthrene derivatives are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-dihydrophenanthrene-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acetoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthrene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential cytotoxic activities against cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with cellular components. It is believed to exert its effects by interfering with cellular processes, leading to cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can be compared with other phenanthrene derivatives such as:
Dendrocandin P1 and P2: These compounds are also phenanthrene derivatives with cytotoxic activities.
Orchinol and Hircinol: These are hydroxy derivatives of 9,10-dihydrophenanthrene with known biological activities.
The uniqueness of this compound lies in its specific acetoxy and carboxylate functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
59873-25-5 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(24)19-17(26-12(2)22)11-15-10-9-14-7-5-6-8-16(14)18(15)20(19)27-13(3)23/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
QDKWULVUQGBQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2CCC3=CC=CC=C3C2=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
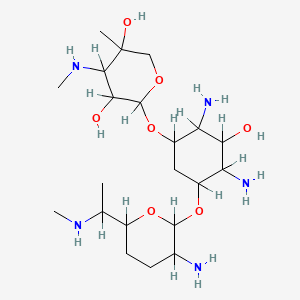
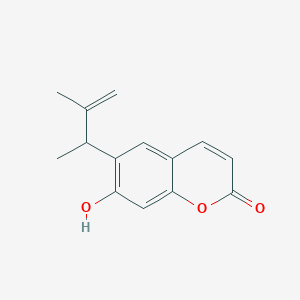
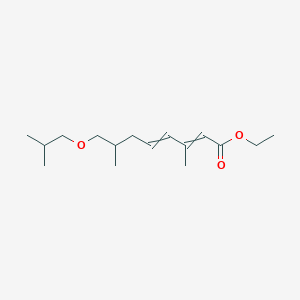
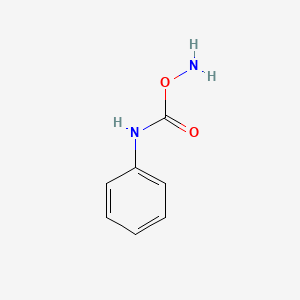
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)



